molecular formula C13H12N2O3 B14809346 2-methyl-N-[(E)-(5-methylfuran-2-yl)methylidene]-5-nitroaniline

2-methyl-N-[(E)-(5-methylfuran-2-yl)methylidene]-5-nitroaniline

Cat. No.: B14809346
M. Wt: 244.25 g/mol
InChI Key: GNQBJYJFJWUGIT-UHFFFAOYSA-N
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Description

2-methyl-N-[(5-methyl-2-furyl)methylene]-5-nitroaniline is an organic compound that belongs to the class of furan derivatives. This compound is characterized by the presence of a furan ring, a nitro group, and an aniline moiety. Furan derivatives are known for their diverse chemical properties and applications in various fields, including medicinal chemistry, materials science, and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-[(5-methyl-2-furyl)methylene]-5-nitroaniline typically involves the condensation of 2-methyl-5-nitroaniline with 5-methyl-2-furaldehyde. The reaction is usually carried out in the presence of a suitable catalyst, such as p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

In an industrial setting, the production of 2-methyl-N-[(5-methyl-2-furyl)methylene]-5-nitroaniline can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-methyl-N-[(5-methyl-2-furyl)methylene]-5-nitroaniline undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Reduction: The furan ring can undergo oxidation to form furanones or other oxidized derivatives.

    Substitution: The aniline moiety can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst

    Reduction: Potassium permanganate, chromium trioxide

    Substitution: Nitric acid, sulfuric acid, halogens

Major Products Formed

    Oxidation: Amino derivatives

    Reduction: Furanones

    Substitution: Nitro, sulfonyl, and halogenated derivatives

Scientific Research Applications

2-methyl-N-[(5-methyl-2-furyl)methylene]-5-nitroaniline has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceuticals, including antimicrobial and anticancer agents.

    Materials Science: The compound is used in the development of organic semiconductors and conductive polymers.

    Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules and natural products.

    Biological Research: The compound is studied for its potential biological activities, such as enzyme inhibition and receptor binding.

Mechanism of Action

The mechanism of action of 2-methyl-N-[(5-methyl-2-furyl)methylene]-5-nitroaniline involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The furan ring and aniline moiety can also participate in binding interactions with proteins and nucleic acids, modulating their functions.

Comparison with Similar Compounds

Similar Compounds

  • 2-methyl-5-nitroaniline
  • 5-methyl-2-furaldehyde
  • 2-methyl-N-[(5-nitro-2-furyl)methylene]aniline

Uniqueness

2-methyl-N-[(5-methyl-2-furyl)methylene]-5-nitroaniline is unique due to the presence of both a furan ring and a nitro group, which impart distinct chemical and biological properties

Properties

Molecular Formula

C13H12N2O3

Molecular Weight

244.25 g/mol

IUPAC Name

1-(5-methylfuran-2-yl)-N-(2-methyl-5-nitrophenyl)methanimine

InChI

InChI=1S/C13H12N2O3/c1-9-3-5-11(15(16)17)7-13(9)14-8-12-6-4-10(2)18-12/h3-8H,1-2H3

InChI Key

GNQBJYJFJWUGIT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])N=CC2=CC=C(O2)C

Origin of Product

United States

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